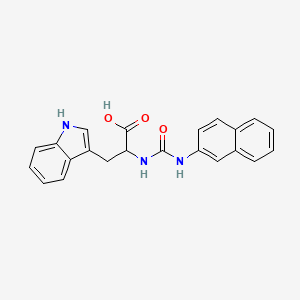![molecular formula C23H29FN2O3 B12477839 2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B12477839.png)
2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and a methoxyphenoxy moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-(2-fluorophenyl)ethylamine intermediate through a nucleophilic substitution reaction.
Coupling with Methoxyphenol: The intermediate is then coupled with 2-methoxyphenol using a suitable coupling reagent, such as a carbodiimide, to form the methoxyphenoxy derivative.
Introduction of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-({[2-(2-Chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone
- 2-[4-({[2-(2-Bromophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone
- 2-[4-({[2-(2-Methylphenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorophenyl group in 2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H29FN2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[[2-(2-fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C23H29FN2O3/c1-28-22-15-18(16-25-12-11-19-7-3-4-8-20(19)24)9-10-21(22)29-17-23(27)26-13-5-2-6-14-26/h3-4,7-10,15,25H,2,5-6,11-14,16-17H2,1H3 |
InChI Key |
WJARNXKZWMYCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OCC(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12477757.png)
![4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12477762.png)

![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12477773.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12477780.png)
![N-{2-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12477783.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12477787.png)
![2-[({2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methyl)amino]-1-phenylethanol](/img/structure/B12477792.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12477798.png)



![Propyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477816.png)
![2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12477817.png)
